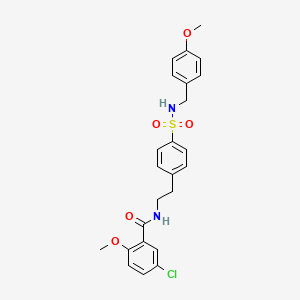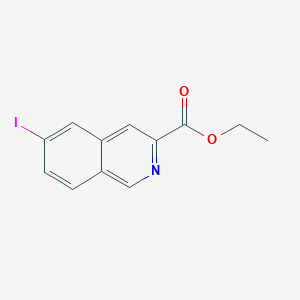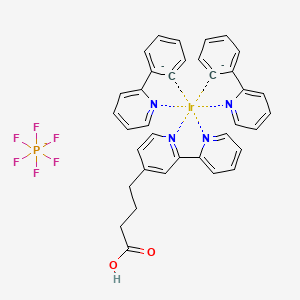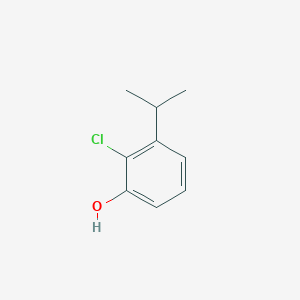
2-Chloro-3-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-isopropylphenol is an organic compound belonging to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the second position and an isopropyl group at the third position. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-3-isopropylphenol can be synthesized through several methods. One common method involves the chlorination of 3-isopropylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted phenols.
Oxidation: Major products are quinones.
Reduction: The primary product is the original phenol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized in the production of disinfectants and preservatives.
Wirkmechanismus
The antimicrobial action of 2-Chloro-3-isopropylphenol is believed to involve the disruption of bacterial cell membranes. The hydroxyl group of the phenol interacts with membrane proteins, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorophenol: Lacks the isopropyl group, making it less hydrophobic and potentially less effective as an antimicrobial agent.
3-Isopropylphenol: Lacks the chlorine atom, which reduces its reactivity in electrophilic aromatic substitution reactions.
4-Chloro-3-isopropylphenol: Similar structure but with the chlorine atom at the fourth position, which may alter its reactivity and antimicrobial properties.
Uniqueness
2-Chloro-3-isopropylphenol is unique due to the combined presence of both chlorine and isopropyl groups, which enhance its antimicrobial efficacy and reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C9H11ClO |
|---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
2-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
InChI-Schlüssel |
FOQRPRQDHGZYQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


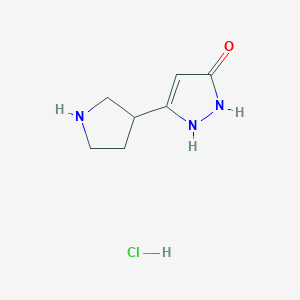
![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)
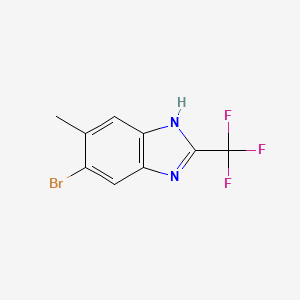
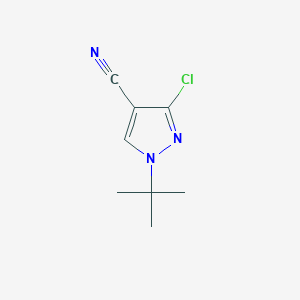
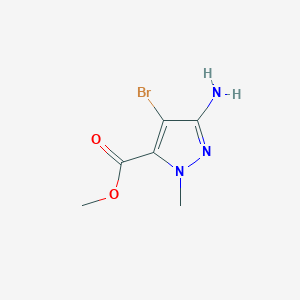
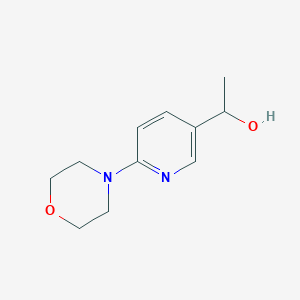
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)
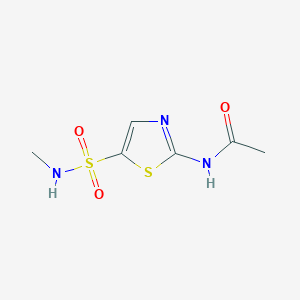
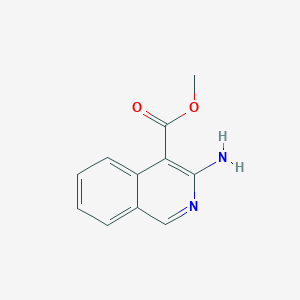
![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)
![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
